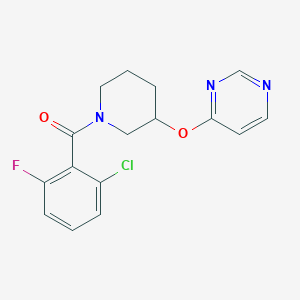
(2-Chloro-6-fluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there is no direct synthesis information available for CFPM, there are related compounds with similar structures that have been synthesized. For example, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Wissenschaftliche Forschungsanwendungen
Analgesic Potential in Neuropathic Pain
Research has highlighted the potential of compounds structurally related to (2-Chloro-6-fluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone in managing neuropathic pain. Specifically, high-efficacy 5-HT(1A) receptor agonists, with similar chemical frameworks, have demonstrated significant analgesic effects in rodent models of chronic nociceptive and neuropathic pain. These studies suggest that activation of the 5-HT(1A) receptor can lead to long-term analgesia, offering a promising avenue for therapeutic intervention in spinal cord injuries and related neuropathic conditions (Colpaert et al., 2004).
Antidepressant Activity
Derivatives of pyridinemethylamine, which share a core structural similarity with the compound , have been developed as selective and potent agonists at 5-HT(1A) receptors. These compounds have shown enhanced 5-HT(1A) agonist activity, both in vitro and in vivo, after oral administration in rat models. The addition of a fluorine atom at specific positions within these molecules has significantly improved their oral activity, indicating their potential as antidepressants. This research underscores the utility of molecular modifications in enhancing the therapeutic profile of chemical compounds for treating depression (Vacher et al., 1999).
Formulation Development for Enhanced Bioavailability
Investigations into developing suitable formulations for early toxicology and clinical studies have also been conducted for compounds closely related to this compound. A specific focus has been placed on addressing the challenges posed by poor water solubility, which is a common issue for many pharmacologically active compounds. Through the development of solubilized, precipitation-resistant formulations, researchers have been able to achieve higher plasma concentrations and improved dose proportionality in animal models, highlighting the importance of formulation science in the effective delivery of therapeutic agents (Burton et al., 2012).
Molecular Structure and Interaction Analysis
The structural and interaction analysis of related compounds has been conducted to understand their crystalline forms and molecular behavior. For example, the crystal and molecular structure analysis of specific derivatives has provided insights into their intermolecular hydrogen bond types, which are crucial for understanding their stability and reactivity. Such studies are vital for designing molecules with desired physical and chemical properties for various scientific and therapeutic applications (Lakshminarayana et al., 2009).
Eigenschaften
IUPAC Name |
(2-chloro-6-fluorophenyl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-12-4-1-5-13(18)15(12)16(22)21-8-2-3-11(9-21)23-14-6-7-19-10-20-14/h1,4-7,10-11H,2-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMWFSITZWVBDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=C2Cl)F)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2702125.png)

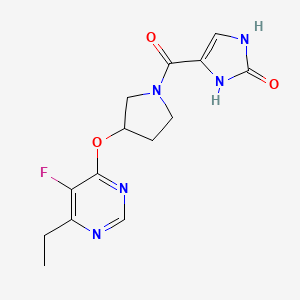
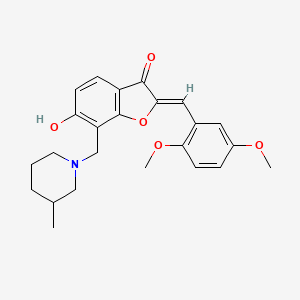
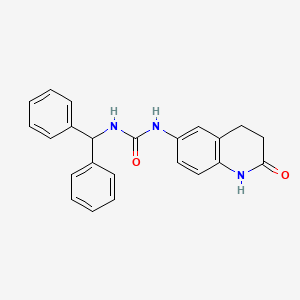
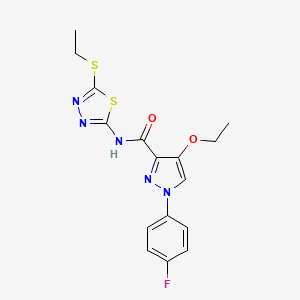
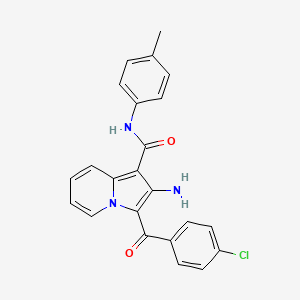
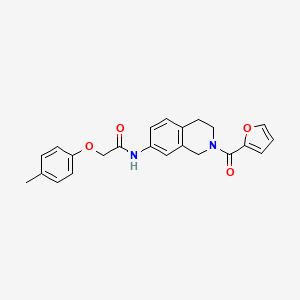
amine hydrochloride](/img/structure/B2702137.png)
![6-[(3R)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride](/img/structure/B2702142.png)
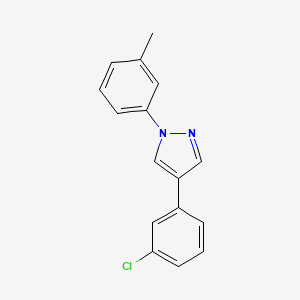
![N-phenyl-N'-[2-(1H-pyrrol-1-yl)benzyl]urea](/img/structure/B2702145.png)
![1-[3-(Morpholin-4-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2702146.png)
